molecular formula C52H98N16O13 B044532 Colistin b CAS No. 7239-48-7

Colistin b

カタログ番号: B044532
CAS番号: 7239-48-7
分子量: 1155.4 g/mol
InChIキー: KNIWPHSUTGNZST-SSWRVQTPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colistin B, also known as polymyxin E2, is a cyclic polypeptide antibiotic derived from the bacterium Bacillus polymyxa. It is part of the polymyxin group of antibiotics, which are known for their effectiveness against Gram-negative bacteria. This compound is particularly significant as a last-resort treatment for multidrug-resistant infections, especially those caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae .

準備方法

Synthetic Routes and Reaction Conditions: Colistin B is synthesized through a non-ribosomal peptide synthesis pathway in Bacillus polymyxa. The process involves the assembly of amino acids into a cyclic decapeptide structure, followed by the addition of a fatty acid chain .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Bacillus polymyxa under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. High-performance liquid chromatography (HPLC) is often used to ensure the purity and concentration of the final product .

化学反応の分析

Types of Reactions: Colistin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different antibacterial properties .

科学的研究の応用

Pharmacological Properties

Colistin B exhibits bactericidal activity against a variety of Gram-negative bacteria by disrupting their cell membrane integrity. Unlike its counterpart polymyxin B, this compound is administered as colistin methanesulfonate (CMS), an inactive prodrug that requires conversion to its active form in vivo. This difference in formulation affects the pharmacokinetics and pharmacodynamics of the drug.

Key Pharmacological Insights

  • Mechanism of Action : this compound binds to lipopolysaccharides in the bacterial cell membrane, leading to cell lysis.
  • Toxicity Profile : Historically associated with nephrotoxicity and neurotoxicity, recent studies suggest that these side effects may be less common than previously believed .

Clinical Applications

This compound is often reserved as a last-line therapy for infections caused by carbapenem-resistant Gram-negative bacteria (CRGNB). Its clinical applications encompass:

  • Severe Infections : Used in critically ill patients with infections like ventilator-associated pneumonia and bloodstream infections.
  • Combination Therapy : Often employed in combination with other antibiotics to enhance efficacy and reduce resistance development.

Case Studies

  • ICU Patients with CRGNB Infections : A study demonstrated that this compound had comparable efficacy to polymyxin B in treating CRGNB infections, but with varying nephrotoxicity profiles .
  • Cost-Effectiveness Analysis : A decision-analytic Markov model indicated that while this compound may be more expensive initially, it could lead to better long-term outcomes compared to polymyxin B when considering quality-adjusted life years (QALYs) in a Chinese healthcare context .

Quantification Techniques

Accurate measurement of this compound levels in biological samples is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. Recent advancements include:

  • High-Performance Liquid Chromatography (HPLC) : Developed methods for quantifying Colistin levels using HPLC coupled with tandem mass spectrometry (LC-MS/MS) have shown high sensitivity and specificity .
MethodologyAdvantagesLimitations
HPLC/LC-MS/MSHigh sensitivity; suitable for pharmacokinetic studiesRequires specialized equipment; potential matrix effects
UPLC/MS-MSRapid analysis; validated for both colistin A and BComplexity in sample preparation

作用機序

Colistin B exerts its antibacterial effects by interacting with the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces calcium and magnesium ions, leading to increased membrane permeability and ultimately cell lysis. This compound is polycationic and has both hydrophobic and lipophilic moieties, allowing it to penetrate and disrupt the bacterial cell membrane .

類似化合物との比較

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and fatty acid chain, which contribute to its distinct antibacterial properties. Compared to Polymyxin B, this compound is less toxic and has a different spectrum of activity against Gram-negative bacteria .

生物活性

Colistin B, a member of the polymyxin class of antibiotics, has garnered renewed interest due to its effectiveness against multidrug-resistant (MDR) gram-negative bacteria. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, case studies, and recent research findings.

This compound exerts its antimicrobial effects primarily by disrupting the bacterial cell membrane. The compound is cationic and interacts electrostatically with the anionic lipopolysaccharide (LPS) molecules in the outer membrane of gram-negative bacteria. This interaction leads to the displacement of divalent cations such as calcium and magnesium, which are crucial for maintaining membrane integrity. Consequently, this disruption increases membrane permeability, leading to leakage of cellular contents and ultimately cell death .

Additionally, this compound has notable anti-endotoxin activity , binding to LPS and neutralizing its effects, which is particularly beneficial in treating infections caused by gram-negative organisms .

Efficacy Against Pathogens

This compound is primarily effective against a range of MDR gram-negative bacteria including:

  • Acinetobacter baumannii
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

The spectrum of activity is narrow, predominantly targeting these resistant strains that pose significant challenges in clinical settings .

Comparative Efficacy: Colistin vs. Polymyxin B

Recent studies have compared the clinical outcomes of this compound versus Polymyxin B in treating bloodstream infections (BSIs) caused by MDR pathogens. A retrospective cohort study involving 259 patients indicated no statistically significant difference in 30-day mortality rates between treatments with this compound and Polymyxin B .

Treatment30-Day Mortality Rate (%)Nephrotoxicity Risk (%)
This compound56.82.4
Polymyxin B65.83.0

This data suggests that both agents have comparable efficacy and safety profiles in clinical use.

Case Studies

  • Successful Treatment of MDR Pseudomonas aeruginosa :
    A case study involving a 56-year-old female patient with systemic lupus erythematosus demonstrated successful treatment of bacteremia caused by MDR Pseudomonas aeruginosa using this compound. The patient showed significant clinical improvement after initiating therapy with this compound, highlighting its potential as a last-resort treatment option for resistant infections .
  • Combination Therapy with Kaempferol :
    A recent study identified kaempferol as a potentiator of Colistin activity. When used in combination, kaempferol enhanced the bactericidal effect of Colistin against MDR strains by disrupting iron homeostasis within bacterial cells, leading to increased production of reactive oxygen species and subsequent bacterial death . This finding opens avenues for new combination therapies that could enhance the efficacy of existing antibiotics.

Recent Research Findings

Recent literature emphasizes the resurgence of interest in Colistin due to rising antibiotic resistance. Notably:

  • A study highlighted that while both Colistin and Polymyxin B are effective against CRGNB infections, their cost-effectiveness varies based on treatment protocols and patient outcomes .
  • Another investigation into the pharmacokinetics of Colistin revealed significant variability in patient responses, underscoring the need for personalized dosing strategies to optimize therapeutic outcomes .

特性

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H98N16O13/c1-27(2)11-9-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-28(3)4)66-50(79)39(26-29(5)6)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIWPHSUTGNZST-SSWRVQTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H98N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7239-48-7
Record name Colistin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLISTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B142O7Y03E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。